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# An In-depth Technical Guide to the Discovery and Synthesis of PIK-293

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **PIK-293**, a selective inhibitor of the p110 $\delta$  isoform of phosphoinositide 3-kinase (PI3K). **PIK-293**, a pyrazolopyrimidine analog of IC87114, demonstrates significant potential in the research and development of therapies targeting immune-mediated diseases and certain hematological malignancies. This document details the synthetic chemistry, mechanism of action, and key biological data associated with **PIK-293**, presented in a format tailored for researchers and drug development professionals. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's attributes.

## Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist:  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ . The p110 $\delta$  isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of lymphocytes, particularly B cells.[2][3] Its restricted



expression pattern has made it an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and B-cell malignancies.[4]

**PIK-293** is a potent and selective inhibitor of PI3Kδ.[5] It was developed as an analog of IC87114, with the adenine moiety of IC87114 being replaced by an isosteric pyrazolopyrimidine ring.[5] This modification confers distinct properties to the molecule, which will be explored in this guide.

## Synthesis of PIK-293

The synthesis of **PIK-293**, 2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one, is achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates: 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one (Intermediate A) and 4-amino-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B), followed by their coupling to yield the final product.

# Synthesis of Intermediate A: 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one

A general and efficient method for the synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones involves the condensation of an appropriate anthranilic acid with chloroacetyl chloride.

### Experimental Protocol:

- Reaction Setup: To a solution of 2-amino-6-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent such as toluene or dioxane, add chloroacetyl chloride (1.2 eq).
- Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
  The precipitated product can be collected by filtration. The crude product is then washed with
  a cold solvent like ethanol or diethyl ether to remove impurities. Further purification can be
  achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford
  pure 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one.



# Synthesis of Intermediate B: 4-amino-1H-pyrazolo[3,4-d]pyrimidine

The synthesis of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core can be accomplished through the cyclization of a substituted aminopyrazole with a formamide equivalent.

### Experimental Protocol:

- Starting Material: Begin with commercially available 5-amino-1H-pyrazole-4-carbonitrile.
- Cyclization: Heat the 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formamide at a high temperature (typically 180-200 °C) for several hours. The reaction progress can be monitored by TLC.
- Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the reaction mixture and can be collected by filtration. The crude product is then washed with a suitable solvent like ethanol and dried to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

## Final Coupling Step: Synthesis of PIK-293

The final step involves the N-alkylation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with the chloromethylquinazolinone intermediate.

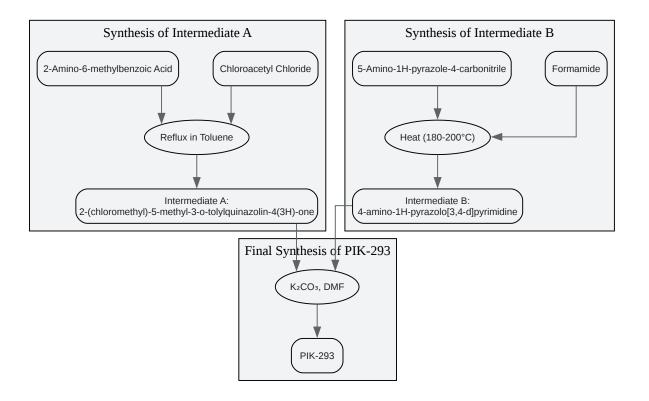
#### Experimental Protocol:

- Reaction Setup: In a flask, dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B, 1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base, such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq), to the solution.
- Addition of Intermediate A: To this suspension, add a solution of 2-(chloromethyl)-5-methyl-3o-tolylquinazolin-4(3H)-one (Intermediate A, 1.0 eq) in DMF dropwise at room temperature.
- Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction by TLC.



Work-up and Purification: Once the reaction is complete, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and then dried. The crude PIK-293 can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

Diagram of the Synthetic Workflow:



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Caption: Synthetic workflow for the preparation of PIK-293.

# **Mechanism of Action and Signaling Pathway**





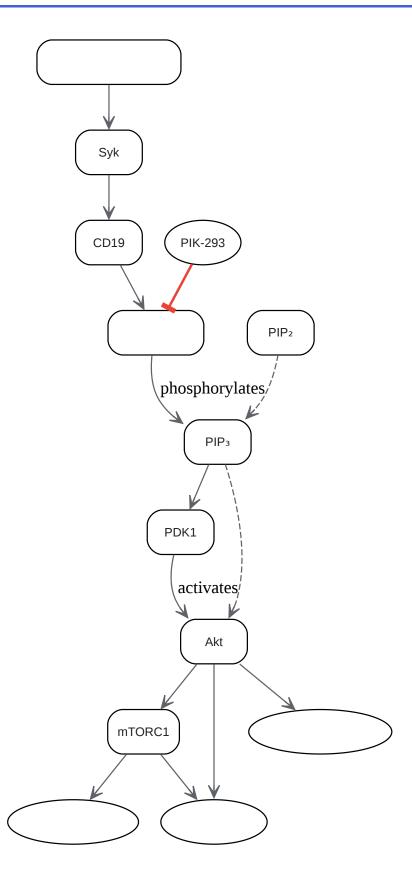


**PIK-293** exerts its biological effects by selectively inhibiting the p110δ isoform of PI3K. Upon activation by upstream signals, such as B-cell receptor (BCR) engagement, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP<sub>3</sub>).[3] PIP<sub>3</sub> recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of pathways that promote cell survival, proliferation, and metabolic activity, such as the mTOR pathway.[6]

By inhibiting p110δ, **PIK-293** blocks the production of PIP<sub>3</sub>, thereby preventing the activation of Akt and its downstream signaling cascades.[7] This leads to the inhibition of B-cell proliferation, survival, and differentiation.[2]

PI3Kδ Signaling Pathway in B-Cells:





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Caption: PI3K $\delta$  signaling pathway in B-cells and the inhibitory action of **PIK-293**.



# **Quantitative Biological Data**

The biological activity of **PIK-293** has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of PIK-293

PI3K Isoform	IC50 (μM)	Selectivity vs. p110δ
p110α	>100	>417-fold
p110β	25	104-fold
p110y	12	50-fold
p110δ	0.24	1-fold

Data sourced from multiple commercial suppliers.[5]

**Table 2: Physicochemical Properties of PIK-293** 

Property	Value
Molecular Formula	C22H19N7O
Molecular Weight	397.43 g/mol
CAS Number	900185-01-5
Appearance	Crystalline solid
Solubility	Soluble in DMSO

## **Experimental Protocols**

Detailed methodologies for the key experiments used to characterize **PIK-293** are provided below.

## In Vitro PI3Kδ Enzymatic Assay (Luminescence-Based)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.



#### Materials:

- Recombinant human PI3Kδ (p110δ/p85α)
- PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP<sub>2</sub>)
- ATP
- **PIK-293** (or other test compounds)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well white plates
- Plate reader capable of luminescence detection

#### Protocol:

- Compound Preparation: Prepare serial dilutions of PIK-293 in DMSO.
- Reaction Setup: In a 384-well plate, add the test compound dilutions.
- Enzyme and Substrate Addition: Add a mixture of PI3Kδ enzyme and PIP<sub>2</sub> substrate to each well.
- Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
- ADP Detection:
  - Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate reader.



• Data Analysis: Plot the luminescence signal against the concentration of **PIK-293** to generate a dose-response curve and calculate the IC<sub>50</sub> value.

Diagram of the PI3Kδ Enzymatic Assay Workflow:



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Caption: Workflow for the in vitro PI3K $\delta$  enzymatic assay.

## Cellular Assay: p-Akt Western Blot

This assay measures the phosphorylation of Akt at Serine 473 (a downstream marker of PI3K activity) in cells treated with **PIK-293**.

#### Materials:

- B-cell lymphoma cell line (e.g., Ramos, SUDHL-4)
- Cell culture medium and supplements
- PIK-293
- BCR-stimulating agent (e.g., anti-IgM antibody)
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-Akt (Ser473), anti-total Akt



- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- · Imaging system

#### Protocol:

- Cell Culture and Treatment:
  - Culture B-cell lymphoma cells to the desired density.
  - Pre-treat cells with various concentrations of PIK-293 for 1-2 hours.
  - Stimulate the cells with anti-IgM for a short period (e.g., 15-30 minutes) to activate the BCR signaling pathway.
- Cell Lysis:
  - Harvest the cells and wash with ice-cold PBS.
  - Lyse the cells in ice-cold lysis buffer.
  - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the ECL substrate.
- Detection and Analysis:
  - Capture the chemiluminescent signal using an imaging system.
  - Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
  - Quantify the band intensities to determine the relative levels of p-Akt in each sample.

## Conclusion

**PIK-293** is a valuable research tool for investigating the role of PI3Kδ in various biological processes, particularly in the context of the immune system. Its selectivity for the p110 $\delta$  isoform makes it a more precise tool than pan-PI3K inhibitors. The synthetic route, while requiring multiple steps, is achievable through established organic chemistry methodologies. The provided experimental protocols offer a starting point for researchers looking to evaluate the activity of **PIK-293** or similar compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of targeting PI3Kδ with selective inhibitors like **PIK-293**.

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